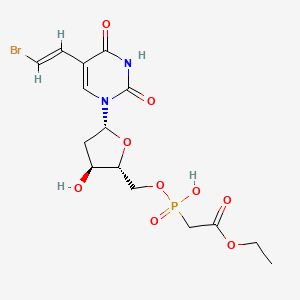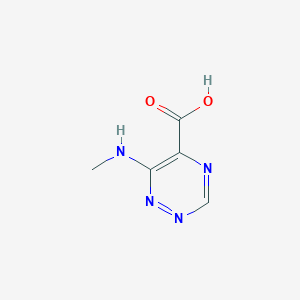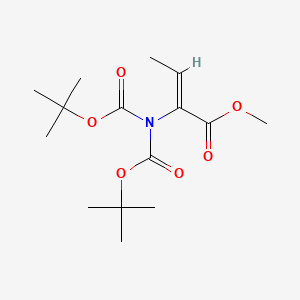
2,5-Diiodothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diiodothiazole is a heterocyclic compound containing sulfur, nitrogen, and iodine atoms. It belongs to the thiazole family, which is characterized by a five-membered ring structure with one sulfur and one nitrogen atom. The presence of iodine atoms at the 2 and 5 positions of the thiazole ring makes this compound unique and imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodothiazole typically involves the iodination of thiazole derivatives. One common method includes the reaction of thiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common in large-scale production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.
Major Products:
Substitution Products: Azides, nitriles, organometallic derivatives.
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiazolidines.
Scientific Research Applications
2,5-Diiodothiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Diiodothiazole varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis . In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2,4-Dibromothiazole: Contains bromine atoms instead of iodine; used in similar applications but with different reactivity and properties.
2,4-Diacetyl-5-bromothiazole: Contains acetyl and bromine substituents; used in flavor and fragrance industries.
Thiazole: The parent compound without halogen substituents; widely used in pharmaceuticals and agrochemicals.
Uniqueness of 2,5-Diiodothiazole: The presence of iodine atoms at the 2 and 5 positions imparts unique reactivity and properties to this compound. It exhibits higher reactivity in substitution reactions compared to its brominated counterparts and has distinct biological activities that make it a valuable compound in various research fields .
Properties
CAS No. |
108306-62-3 |
|---|---|
Molecular Formula |
C3HI2NS |
Molecular Weight |
336.92 g/mol |
IUPAC Name |
2,5-diiodo-1,3-thiazole |
InChI |
InChI=1S/C3HI2NS/c4-2-1-6-3(5)7-2/h1H |
InChI Key |
HMYFQZITFYDGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)






